molecular formula C31H37N7O2 B10831329 Oritinib CAS No. 2035089-28-0

Oritinib

Cat. No.: B10831329
CAS No.: 2035089-28-0
M. Wt: 539.7 g/mol
InChI Key: PLUKVDOZEJBBIS-UHFFFAOYSA-N
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Description

SH-1028 is an irreversible third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is designed to overcome resistance mediated by the T790M mutation in non-small cell lung cancer. This compound selectively inhibits both sensitizing and resistant mutations of the epidermal growth factor receptor, making it a promising candidate for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

SH-1028 is synthesized based on a pyrimidine structure, which is a typical mutant-selective epidermal growth factor receptor tyrosine kinase inhibitor structure. The compound is modified on the indole ring, resulting in a more stable 6,7,8,9-tetrahydro-pyrrolo [1, 2-a] indol structure . The synthetic route involves multiple steps, including the formation of covalent bonds targeting the cysteine-797 residue in the adenosine triphosphate binding site of the epidermal growth factor receptor kinase .

Industrial Production Methods

The industrial production of SH-1028 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

SH-1028 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SH-1028 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the inhibitory activity against the epidermal growth factor receptor. These metabolites are tested to ensure they do not exhibit off-target effects .

Scientific Research Applications

SH-1028 has several scientific research applications, including:

Mechanism of Action

SH-1028 exerts its effects by irreversibly binding to the cysteine-797 residue in the adenosine triphosphate binding site of the epidermal growth factor receptor kinase. This covalent bond formation inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase. This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis in cancer cells with epidermal growth factor receptor mutations .

Comparison with Similar Compounds

Similar Compounds

    Osimertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor with a similar pyrimidine structure.

    Rociletinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor targeting the T790M mutation.

Uniqueness of SH-1028

Compared to similar compounds, SH-1028 is modified on the indole ring, resulting in a more stable 6,7,8,9-tetrahydro-pyrrolo [1, 2-a] indol structure. This modification enhances its stability and bioavailability, making it a more effective inhibitor of both sensitizing and resistant epidermal growth factor receptor mutations .

Properties

CAS No.

2035089-28-0

Molecular Formula

C31H37N7O2

Molecular Weight

539.7 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C31H37N7O2/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35)

InChI Key

PLUKVDOZEJBBIS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=C4CCCCN4C5=CC=CC=C53)OC

Origin of Product

United States

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